molecular formula C10H20O B1236540 Isomenthol CAS No. 3623-52-7

Isomenthol

Cat. No.: B1236540
CAS No.: 3623-52-7
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-LPEHRKFASA-N
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Description

Isomenthol is a cyclic monoterpene alcohol and a stereoisomer of menthol. It is found in the essential oils of various mint species, such as Mentha canadensis and Mentha piperita. This compound is known for its cooling sensation and minty aroma, similar to menthol, but with distinct differences in its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isomenthol can be synthesized through several methods, including the hydrogenation of pulegone and the reduction of menthone. One common synthetic route involves the catalytic hydrogenation of pulegone using a metal catalyst such as palladium or platinum under high pressure and temperature conditions . Another method involves the reduction of menthone using sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods: Industrial production of this compound often involves the separation of isomers from a mixture of menthol isomers. This can be achieved through fractional distillation or chromatographic techniques. The process typically starts with the extraction of essential oils from mint plants, followed by the isolation and purification of this compound using advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions: Isomenthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Isomenthone

    Reduction: this compound

    Substitution: Halogenated this compound derivatives

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which imparts distinct sensory properties and biological activities. Its ability to activate TRPM8 receptors and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-LPEHRKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895816, DTXSID80883999
Record name (-)-Isomenthol
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Record name (+/-)-Isomenthol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Solid/cool minty aroma
Record name (±)-Isomenthol
Source Human Metabolome Database (HMDB)
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Record name dl-Isomenthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/
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Solubility

Practically insoluble to insoluble, Sparingly soluble (in ethanol)
Record name dl-Isomenthol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/
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CAS No.

3623-52-7, 20752-33-4, 490-99-3
Record name Isomenthol
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Record name (+-)-Isomenthol
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Record name (-)-Isomenthol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel-
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Record name (-)-Isomenthol
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Record name (+/-)-Isomenthol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isomenthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.021
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Record name (±)-isomenthol
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Record name ISOMENTHOL
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Record name ISOMENTHOL, (-)-
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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maltose
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
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145.65 g
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menthyl glucoside
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100 g
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Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
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(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isomenthol
Reactant of Route 2
Isomenthol
Reactant of Route 3
Isomenthol
Reactant of Route 4
Isomenthol
Reactant of Route 5
Isomenthol
Reactant of Route 6
Isomenthol

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